![molecular formula C14H14N4OS B3200960 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-62-8](/img/structure/B3200960.png)
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide” is a benzothiazole-based compound . It is a G-quadruplex (G4)-targeted fluorogenic probe developed for the visualization of viral RNA in living host cells, including staining, real-time, and live-cell tracking applications .
Physical And Chemical Properties Analysis
This compound is a powder form and it is stored at -20°C . More specific physical and chemical properties are not directly available.Scientific Research Applications
- Research suggests that this compound exhibits potential anticancer properties. It may interfere with cancer cell growth and proliferation, making it a candidate for further investigation in cancer therapy .
- The compound’s unique structure allows it to act as a fluorescent probe. Researchers have explored its use in detecting specific biological molecules or cellular processes. For instance, it could be employed as a viral RNA light-up probe or in G-quadruplex studies .
- Benzobisoxazole-based compounds, which share structural similarities with our compound, have been investigated as electron transport materials. These materials play a crucial role in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Anticancer Activity
Fluorescent Probes and Imaging Agents
Electron Transport Materials
Safety and Hazards
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-4-5-10-12(8-9)20-14(17(10)2)16-13(19)11-6-7-15-18(11)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFDCYHRZMBLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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